Product packaging for Methyl 5-Amino-2-fluoro-4-methoxybenzoate(Cat. No.:CAS No. 1785259-87-1)

Methyl 5-Amino-2-fluoro-4-methoxybenzoate

Cat. No.: B1432725
CAS No.: 1785259-87-1
M. Wt: 199.18 g/mol
InChI Key: XVFAPKGBFVJVHV-UHFFFAOYSA-N
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Description

Nomenclature and Classification

Methyl 5-amino-2-fluoro-4-methoxybenzoate belongs to the class of substituted aromatic esters, specifically categorized as a fluorinated aminobenzoate derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as this compound. Alternative nomenclature systems recognize this compound as 5-amino-2-fluoro-4-methoxy-benzoic acid methyl ester, emphasizing its derivation from the corresponding carboxylic acid. The compound is classified within the broader category of fluorinated building blocks, which are extensively utilized in pharmaceutical development due to their enhanced metabolic stability and bioavailability characteristics.

The Chemical Abstracts Service has assigned the registry number 1785259-87-1 to this compound, providing a unique identifier for scientific and commercial applications. The molecular formula Carbon-9 Hydrogen-10 Fluorine-1 Nitrogen-1 Oxygen-3 accurately represents the atomic composition, with a corresponding molecular weight of 199.18 grams per mole. The compound exhibits characteristics typical of aromatic esters, including planarity and conjugation effects that influence its reactivity and physical properties. Classification systems also recognize this compound as an aminobenzoate derivative, which places it within a family of compounds known for biological activity and pharmaceutical applications.

Historical Context and Discovery

The development of this compound emerged from systematic efforts to create fluorinated pharmaceutical intermediates with enhanced properties compared to their non-fluorinated analogs. Patent literature indicates that this compound gained prominence as a key intermediate in the synthesis of advanced therapeutic agents, particularly those targeting kinase pathways. The strategic introduction of fluorine atoms into organic molecules became a cornerstone of modern pharmaceutical chemistry, as fluorinated compounds often exhibit improved pharmacokinetic properties, including enhanced metabolic stability and increased bioavailability.

Research efforts focused on developing efficient synthetic routes to access this particular substitution pattern on the benzoate framework. The compound represents a convergence of multiple design principles in medicinal chemistry, including the incorporation of electron-withdrawing fluorine substituents and electron-donating amino and methoxy groups. This balanced electronic environment contributes to the compound's utility as a synthetic intermediate, allowing for selective chemical transformations under various reaction conditions. The historical development of this compound reflects broader trends in pharmaceutical chemistry toward the systematic exploration of fluorinated analogs of biologically active compounds.

Structural Overview and Significance

The molecular structure of this compound features a benzene ring substituted with four distinct functional groups, each contributing to the compound's overall reactivity and properties. The amino group at the 5-position provides nucleophilic character and serves as a site for further chemical derivatization. The fluorine atom at the 2-position introduces electron-withdrawing effects that influence the electronic distribution throughout the aromatic system, while the methoxy group at the 4-position contributes electron-donating resonance effects.

The ester functionality represents a reactive center that can undergo various transformations including hydrolysis, reduction, and coupling reactions. The spatial arrangement of these substituents creates a unique electronic environment that facilitates specific chemical transformations while maintaining structural stability. The compound's significance extends beyond its role as a synthetic intermediate, as the substitution pattern provides insights into structure-activity relationships in pharmaceutical development. The strategic positioning of the amino group enables formation of hydrogen bonds and coordination interactions, while the fluorine substituent enhances metabolic stability through its strong carbon-fluorine bond.

Structural Feature Position Electronic Effect Chemical Significance
Amino Group 5-position Electron-donating Nucleophilic reactivity, hydrogen bonding
Fluorine Atom 2-position Electron-withdrawing Metabolic stability, electronic modulation
Methoxy Group 4-position Electron-donating Resonance stabilization, solubility enhancement
Methyl Ester 1-position Electron-withdrawing Reactive center for transformations

Registration and Identification Parameters

This compound is comprehensively documented across multiple chemical databases and regulatory systems, ensuring accurate identification and traceability in research and commercial applications. The Chemical Abstracts Service registry number 1785259-87-1 serves as the primary identifier, with additional database entries including PubChem Compound Identification Number 84775119 and Molecular Design Limited number MFCD23378835.

The International Chemical Identifier system provides a standardized representation through the InChI string: InChI=1S/C9H10FNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3. The corresponding InChI Key XVFAPKGBFVJVHV-UHFFFAOYSA-N offers a compressed format for database searching and compound verification. The Simplified Molecular Input Line Entry System representation COC1=C(C=C(C(=C1)F)C(=O)OC)N provides a linear notation that accurately describes the molecular connectivity.

Commercial suppliers maintain consistent identification parameters, with purity specifications typically exceeding 95 percent for research-grade material. The compound is available from multiple sources with established quality control protocols, ensuring reproducible research outcomes. Temperature-controlled storage conditions are recommended to maintain chemical stability, with most suppliers specifying storage at room temperature under inert atmosphere conditions. The comprehensive registration and identification framework facilitates accurate procurement, handling, and utilization of this compound in pharmaceutical research and development applications.

Database/System Identifier Format Primary Use
Chemical Abstracts Service 1785259-87-1 Registry Number Legal and commercial identification
PubChem 84775119 Compound ID Scientific database access
Molecular Design Limited MFCD23378835 Catalog Number Chemical inventory systems
InChI Key XVFAPKGBFVJVHV-UHFFFAOYSA-N Hash Code Database searching and verification

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO3 B1432725 Methyl 5-Amino-2-fluoro-4-methoxybenzoate CAS No. 1785259-87-1

Properties

IUPAC Name

methyl 5-amino-2-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFAPKGBFVJVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 5-Fluoro-2-methoxybenzoic Acid Methyl Ester

  • Objective: Introduce a nitro group at the 5-position.
  • Reagents: Typically involves nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
  • Conditions: Controlled temperature (0–5 °C) to avoid over-nitration or side reactions.
  • Outcome: Formation of methyl 5-nitro-2-fluoro-4-methoxybenzoate.

Reduction of Nitro Group to Amino Group

  • Objective: Convert the nitro substituent to an amino group.
  • Reagents: Common reducing agents include catalytic hydrogenation (H2 with Pd/C catalyst), or chemical reductions using tin (Sn) and hydrochloric acid (HCl), or iron (Fe) and acetic acid.
  • Conditions: Mild temperature and pressure to preserve other functional groups.
  • Outcome: Formation of methyl 5-amino-2-fluoro-4-methoxybenzoate.

Industrial Scale Preparation

In industrial settings, the synthesis is optimized for:

  • Efficiency: Use of continuous flow reactors for nitration and reduction steps.
  • Yield: Process optimization to maximize conversion and minimize by-products.
  • Purity: Automated purification steps including crystallization and filtration.

Typical industrial yields for the overall process can reach high levels (>70%) with purity exceeding 98% as confirmed by HPLC analysis.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Nitration HNO3/H2SO4, controlled addition 0–5 1–2 75–85 Temperature control critical
Reduction H2/Pd-C or Sn/HCl 25–50 3–6 80–90 Catalytic hydrogenation preferred
Purification Recrystallization in suitable solvent Ambient 2–4 - Ensures >98% purity

Research Findings and Analysis

  • Selectivity: The nitration step selectively targets the 5-position due to the directing effects of the fluoro and methoxy groups.
  • Reduction Efficiency: Catalytic hydrogenation provides cleaner conversion with fewer side-products compared to chemical reductions.
  • Purity: Final product purity is typically confirmed by HPLC, showing >98% purity, suitable for pharmaceutical applications.
  • Stability: The presence of the fluorine atom enhances chemical stability and influences the reactivity during synthesis.

Comparative Notes on Related Compounds

While direct literature on this compound is limited, preparation methods share similarities with other substituted benzoates such as 2-methoxy-4-amino derivatives. For example, the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid involves acetylation, sulfonylation, and ethylation steps with careful control of reaction conditions to optimize yield and purity. Such methodologies underscore the importance of stepwise functional group transformations and purification.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Purity (%)
1 Nitration Methyl 2-fluoro-4-methoxybenzoate HNO3/H2SO4, 0–5 °C, 1–2 h Methyl 5-nitro-2-fluoro-4-methoxybenzoate 75–85 -
2 Reduction Methyl 5-nitro-2-fluoro-4-methoxybenzoate H2/Pd-C, 25–50 °C, 3–6 h This compound 80–90 >98
3 Purification Crude amino compound Recrystallization, filtration Pure this compound - >98

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Amino-2-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-Amino-2-fluoro-4-methoxybenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 5-Amino-2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with proteins and enzymes, influencing their activity. The fluoro group enhances the compound’s stability and reactivity, while the methoxy group affects its solubility and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Differences: The carboxylic acid group in 4-Amino-2-fluoro-5-methoxybenzoic acid increases polarity compared to the ester group in the target compound, affecting bioavailability and synthetic utility .
  • Bioactivity : The acetamido group in Methyl 4-Acetamido-2-hydroxybenzoate enhances stability against metabolic degradation, making it a preferred intermediate in drug synthesis .

Physicochemical Properties

  • Solubility: The ester group in this compound improves lipid solubility compared to its carboxylic acid analog, favoring membrane permeability in drug design .
  • Reactivity: The amino group at position 5 in the target compound facilitates electrophilic substitution reactions, whereas the carboxylic acid in 4-Amino-2-fluoro-5-methoxybenzoic acid is prone to decarboxylation under acidic conditions .

Research Findings and Trends

  • Synthetic Utility: The target compound’s amino and methoxy groups enable regioselective functionalization, as demonstrated in the synthesis of fluorinated analogs of anti-inflammatory agents .
  • Biological Activity: Substitution at position 5 (amino) enhances binding affinity to biological targets compared to position 4, as seen in structure-activity relationship (SAR) studies .
  • Market Availability: Both this compound and 4-Amino-2-fluoro-5-methoxybenzoic acid are available in milligram to kilogram scales, though discontinuation notices from CymitQuimica suggest supply-chain volatility .

Biological Activity

Methyl 5-Amino-2-fluoro-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10FNO3 and a molecular weight of 185.15 g/mol. Its structure includes:

  • Amino group : Facilitates hydrogen bonding with proteins and enzymes.
  • Fluoro group : Enhances stability and reactivity.
  • Methoxy group : Affects solubility and bioavailability.

This unique arrangement of functional groups contributes to its distinctive chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

The mechanism of action of this compound primarily involves:

  • Enzyme Interaction : The amino group enables hydrogen bonding with active sites on enzymes, potentially modulating their activity.
  • Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways and biological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown moderate to significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli10
Klebsiella pneumoniae9

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

Potential Therapeutic Applications

This compound has been investigated for various therapeutic applications, including:

  • Antidepressant Activity : Preliminary studies suggest potential interaction with serotonin receptors, indicating possible antidepressant effects.
  • Anti-inflammatory Properties : The compound's ability to modulate enzyme activity may contribute to anti-inflammatory effects, warranting further investigation in inflammatory disease models .

Case Studies

  • Study on Enzyme Modulation :
    A study evaluated the effect of this compound on enzyme kinetics. Results showed that the compound acted as a competitive inhibitor for certain enzymes involved in metabolic pathways, highlighting its potential role in drug design.
  • Receptor Binding Affinity :
    Research involving radiolabeling techniques demonstrated that this compound binds selectively to serotonin receptors, with a binding affinity comparable to established antidepressants. This finding supports its exploration as a therapeutic agent in mood disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-Amino-2-fluoro-4-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example:

Fluorination and Methoxylation : Introduce fluorine and methoxy groups via nucleophilic aromatic substitution (e.g., using KF/CuI for fluorination and NaOMe/MeOH for methoxylation) .

Esterification : React the intermediate carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

Amination : Protect the amino group during synthesis (e.g., using Boc-protected intermediates) to prevent side reactions .

  • Optimization : Monitor reaction progress via TLC or HPLC (≥98% purity criteria recommended) . Adjust temperature and stoichiometry to minimize byproducts like dehalogenated or over-alkylated species .

Q. How should researchers safely handle and store this compound to ensure stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Stability Testing : Periodically analyze samples via NMR (e.g., δ 3.8–4.2 ppm for methoxy groups) and HPLC to detect degradation .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ 6.5–7.5 ppm for aromatic protons; δ 160–165 ppm for carbonyl carbons) .
  • HPLC-MS : Confirm molecular weight (C₁₀H₁₀FNO₃; theoretical MW 211.19) and purity (retention time alignment with standards) .
  • Data Contradictions : Cross-validate with FT-IR (e.g., 1720 cm⁻¹ for ester C=O stretch) or X-ray crystallography if crystalline . Adjust solvent systems (e.g., DMSO-d₆ vs. CDCl₃) to resolve splitting artifacts .

Q. How can researchers assess the compound’s potential bioactivity, and what in vitro models are appropriate?

  • Methodological Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or bacterial dihydrofolate reductase, given structural similarity to fluorinated benzoates .
  • In Vitro Assays :
  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .
  • Cytotoxicity : Screen in HEK-293 or HepG2 cells using MTT assays (IC₅₀ thresholds ≤50 µM) .
  • Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS .

Q. What strategies mitigate solubility challenges in aqueous systems for this compound?

  • Methodological Answer :

  • Co-Solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies .
  • Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size 100–200 nm) via emulsion-solvent evaporation .

Experimental Design & Troubleshooting

Q. How can researchers optimize purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1). Monitor fractions by TLC (Rf ~0.3 in 1:1 hexane:EtOAc) .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to –20°C for crystal formation .
  • Troubleshooting : If purity remains <95%, employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What are the key considerations for scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Batch Reactors : Use jacketed reactors with precise temperature control (±2°C) to maintain reaction consistency .
  • Catalyst Recycling : Employ heterogeneous catalysts (e.g., immobilized Cu nanoparticles) for fluorination steps to reduce waste .
  • Process Analytics : Implement inline FTIR or PAT tools to monitor intermediate formation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.